4-Nitrostyrene
Overview
Description
Synthesis Analysis
The synthesis of 4-Nitrostyrene derivatives and related compounds involves free radical polymerization and subsequent chemical modifications. Suga et al. (2007) synthesized polystyrenes bearing redox-active nitroxide radicals through free radical polymerization, highlighting the robustness and high charge/discharge capacity of these materials due to their unique radical densities (Suga, Pu, Kasatori, & Nishide, 2007). Similarly, Miao and Wang (2008) developed a polystyrene-immobilized pyrrolidine as a highly efficient, reusable organocatalyst for asymmetric Michael addition, showcasing the potential of 4-Nitrostyrene derivatives in catalysis (Miao & Wang, 2008).
Molecular Structure Analysis
The molecular structure of 4-Nitrostyrene derivatives reveals significant conjugation and a push-pull effect through the styrene skeleton. Hamdellou, Hernandez, and Meinnel (2006) elucidated the structures of 4-dimethylamino-beta-nitrostyrene and related compounds, demonstrating the planarity and significant conjugation which enhances the dipole moment and contributes to their unique electronic properties (Hamdellou, Hernandez, & Meinnel, 2006).
Chemical Reactions and Properties
4-Nitrostyrene and its derivatives participate in various chemical reactions, serving as key intermediates for the synthesis of complex molecules. For instance, the Michael addition of cyclohexanone to nitroolefins catalyzed by polystyrene-immobilized pyrrolidine illustrates the utility of 4-Nitrostyrene derivatives in organic synthesis, providing high yields and stereoselectivity (Miao & Wang, 2008). The polymerization studies of 4-Nitrostyrene with other styrenic monomers further underscore its versatility in creating novel polymers with potential applications as paints and monomer stabilizers (Gabr, 2007).
Physical Properties Analysis
The physical properties of 4-Nitrostyrene derivatives, such as glass transition temperature and molecular weight distribution, have been extensively studied to understand their behavior in material applications. Philippides et al. (1993) explored different methods for the nitration of polystyrene, demonstrating the production of poly(4-nitrostyrene) with minimal effect on molecular weight distribution and a significant increase in glass transition temperature (Philippides, Budd, Price, & Cuncliffe, 1993).
Chemical Properties Analysis
The chemical properties of 4-Nitrostyrene derivatives, such as their reactivity in polymerization and catalysis, underscore their importance in synthetic chemistry. The development of branched polystyrene through controlled radical polymerization illustrates the potential of 4-Nitrostyrene in creating materials with unique properties and applications in various fields (Tao, He, Wang, Pan, Jiang, Chen, & Yang, 2001).
Scientific Research Applications
Asymmetric Organocatalysis : Polystyrene-immobilized pyrrolidine, a compound derived from 4-nitrostyrene, is used as a highly efficient and recyclable organocatalyst. It demonstrates excellent stereoselectivity in the asymmetric Michael addition of cyclohexanone to nitroolefins, yielding high product yields and enantioselectivities (Miao & Wang, 2008).
Enzymatic Isomerization : The enzyme 4-oxalocrotonate tautomerase (4-OT) catalyzes the isomerization of cis-nitrostyrene to trans-nitrostyrene, a reaction relevant in biochemistry and enzymology (Zandvoort et al., 2012).
Polymer Chemistry : 4-Nitrostyrene is used in the preparation of AB block copolymers with styrene, contributing to the study of polymer micellization behavior and molecular structure (Philippides et al., 1994).
Selective Chemical Hydrogenation : Research has demonstrated the use of bimetallic Pt-Sn nanoparticles on hydrogenated molybdenum oxide for selective hydrogenation of functionalized nitroarenes to anilines. In the case of 4-nitrostyrene, this results in a high selectivity to 4-vinylaniline (Shu et al., 2017).
Copolymerization Studies : Radical copolymerization of 4-chloro-3-nitrostyrene with vinyl monomers showcases 4-nitrostyrene derivatives' high reactivity and their influence on polymerization kinetics (Castro et al., 1997).
Biocatalytic Applications : Whole resting cells of Escherichia coli expressing 4-oxalocrotonate tautomerase have been used for the asymmetric Michael addition of acetaldehyde to β-nitrostyrenes, a process significant in biocatalysis (Narancic et al., 2013).
Chemoselective Hydrogenation : Pt nanoparticles supported over porous porphyrin nanospheres have been employed for chemoselective hydrogenation reactions involving 4-nitrostyrene, showing the effect of surface functionalization on catalyst selectivity (Modak et al., 2019).
Catalyst Development : Graphene encapsulated Ni and Pd catalysts have been explored for chemo-selective hydrogenation of 4-nitrostyrene, highlighting their potential in fine chemical synthesis and industrial applications (Liu et al., 2021).
Photodimerization Studies : The solid-state photodimerisation of β-nitrostyrenes has been investigated for its crystal engineering applications, providing insights into the molecular structure and reactivity of nitrostyrene derivatives (Pedireddi et al., 1992).
Cell Imaging Applications : Naphthalimide derivatives substituted with 4-nitrostyrene have been studied for their unique fluorescent properties and potential applications in cell imaging (Lin et al., 2011).
Safety And Hazards
4-Nitrostyrene is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is suspected of causing genetic defects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Future research on 4-Nitrostyrene could focus on its potential applications in the field of energy-saving chemical processes . For instance, the chemoselective reduction of 4-Nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots shows promise for the realization of energy-saving chemical processes by introducing solar energy .
properties
IUPAC Name |
1-ethenyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZHODLXYNDBSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24936-54-7 | |
Record name | Benzene, 1-ethenyl-4-nitro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24936-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70142845 | |
Record name | Benzene, 1-ethenyl-4-nitro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70142845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrostyrene | |
CAS RN |
100-13-0 | |
Record name | 4-Nitrostyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Styrene, p-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-ethenyl-4-nitro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70142845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrostyrene (stabilized with TBC) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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